molecular formula C5H3ClF2N2 B1321982 3-Chloro-2,6-difluoropyridin-4-amine CAS No. 405230-78-6

3-Chloro-2,6-difluoropyridin-4-amine

Cat. No.: B1321982
CAS No.: 405230-78-6
M. Wt: 164.54 g/mol
InChI Key: PQARVFBBRZLDTQ-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluoropyridin-4-amine (CAS 405230-78-6) is a halogenated pyridine derivative of significant interest in chemical research and development. This compound serves as a versatile and valuable synthetic intermediate, particularly in the preparation of more complex molecules for agrochemical and pharmaceutical applications . Its molecular formula is C 5 H 3 ClF 2 N 2 , and it has a molecular weight of 164.54 g/mol . The presence of multiple halogen atoms and an amino group on the pyridine ring makes it a versatile scaffold for further functionalization, allowing researchers to create novel compounds with targeted properties . Pyridine derivatives are fundamental building blocks in organic chemistry, crucial in fields like medicinal chemistry and materials science . The specific arrangement of chlorine and fluorine substituents in this compound makes it a key precursor in exploratory synthesis. Researchers value this compound for its potential to be transformed into structures with biological activity, and it is being investigated for developing new agents with potential antimicrobial and anticancer properties . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use. Safety Information: This compound is classified as a hazardous chemical. The safety data includes the signal word "Danger" and the hazard statements H301+H311 (Toxic if swallowed or in contact with skin) and H411 (Toxic to aquatic life with long-lasting effects) . Appropriate personal protective equipment (PPE) should be worn, and handling should occur in a well-ventilated place. To preserve its quality, the material should be stored in a dark place, sealed in a dry environment, and kept at a cool temperature of 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,6-difluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2/c6-4-2(9)1-3(7)10-5(4)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQARVFBBRZLDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624360
Record name 3-Chloro-2,6-difluoropyridin-4-amine
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Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405230-78-6
Record name 3-Chloro-2,6-difluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3-CHLORO-2,6-DIFLUOROPYRIDINE
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Synthetic Methodologies for 3 Chloro 2,6 Difluoropyridin 4 Amine

Established Synthetic Pathways

The primary routes to 3-chloro-2,6-difluoropyridin-4-amine can be broadly categorized into amination reactions of polyhalogenated pyridines and sequential functionalization strategies.

Amination Reactions: Approaches from Polyhalogenated Pyridine (B92270) Precursors

A principal and widely utilized method for the synthesis of this compound involves the direct amination of a suitable polyhalogenated pyridine. This approach leverages the reactivity of the pyridine ring, which is enhanced by the presence of multiple halogen substituents, towards nucleophilic aromatic substitution.

The synthesis of this compound is effectively achieved through the amination of 3,5-dichloro-2,4,6-trifluoropyridine (B155018). This reaction proceeds by the selective replacement of the fluorine atom at the 4-position of the pyridine ring with an amino group. The starting material, 3,5-dichloro-2,4,6-trifluoropyridine, can be prepared from pentachloropyridine (B147404) by a halogen exchange reaction with potassium fluoride (B91410) in a dipolar aprotic solvent like N-methylpyrrolidone at elevated temperatures.

The amination of 3,5-dichloro-2,4,6-trifluoropyridine is typically carried out using aqueous ammonia (B1221849). Optimized conditions for this reaction have been identified to maximize the yield and purity of the desired product. The reaction is generally conducted in a solvent such as N-methylpyrrolidone (NMP).

Key parameters that have been optimized include the reaction temperature, the molar ratio of the reactants, and the reaction time. For instance, carrying out the reaction at 80°C for a duration of 30 minutes with a molar ratio of 3,5-dichloro-2,4,6-trifluoropyridine to ammonia of 1:3.5 has been shown to produce the product with a purity of 83.5%, which can be further purified to greater than or equal to 98.6%.

Optimized Reaction Conditions for the Amination of 3,5-dichloro-2,4,6-trifluoropyridine
ParameterValue
Reactant3,5-dichloro-2,4,6-trifluoropyridine
ReagentAqueous Ammonia
SolventN-methylpyrrolidone (NMP)
Temperature80°C
Reaction Time30 minutes
Molar Ratio (Substrate:Ammonia)1:3.5
Initial Purity83.5%
Final Purity≥98.6%

Sequential Functionalization Strategies

In addition to direct amination, this compound can be involved in or synthesized through sequential functionalization strategies. These multi-step pathways allow for the introduction of various functional groups onto the pyridine ring, leading to a diverse range of derivatives.

Following the initial amination to form 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884), further functionalization can be achieved through hydroxylation. This is typically accomplished by reacting the compound with a strong base, such as potassium hydroxide. This step results in the formation of phenolic intermediates where one of the fluorine atoms is replaced by a hydroxyl group.

These phenolic intermediates can then undergo condensation reactions. For example, condensation with ethyl chloroacetate (B1199739) can be performed to introduce an ester group, leading to the formation of compounds that are precursors to herbicides. A patented process describes the hydroxylation of 4-amino-3,5-dichloro-2,6-difluoropyridine with an 11% aqueous solution of KOH in a 1:2.5 molar ratio, followed by refluxing for 2.5 hours. The resulting intermediate is then subjected to condensation with ethyl chloroacetate.

Reaction Conditions for Hydroxylation and Condensation
StepReagentsKey Conditions
Hydroxylation4-amino-3,5-dichloro-2,6-difluoropyridine, 11% aq. KOHMolar ratio 1:2.5, Reflux for 2.5 h
CondensationPhenolic intermediate, Ethyl chloroacetateDecompression distillation to remove water

Azo-coupling reactions are a fundamental class of reactions in organic chemistry used for the synthesis of azo compounds, which are characterized by the presence of a diazenyl (-N=N-) functional group. This reaction typically involves two steps: diazotization of a primary aromatic amine, followed by coupling of the resulting diazonium salt with an electron-rich coupling partner.

In the context of this compound, this would theoretically involve the diazotization of the primary amino group at the 4-position to form a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid at low temperatures (0-5 °C).

The resulting diazonium salt of 3-chloro-2,6-difluoropyridine (B1590543) would then be a reactive intermediate that could be coupled with various aromatic compounds, such as phenols, anilines, or other electron-rich heterocyclic compounds, to form a diverse range of azo dyes. The properties of the resulting azo compound, including its color, would depend on the nature of the coupling partner.

While the general principles of azo-coupling are well-established for a wide variety of aromatic and heterocyclic amines, specific documented examples of the diazotization of this compound and its subsequent coupling to form azo dyes are not extensively detailed in the readily available scientific literature. However, the presence of the primary amino group on the pyridine ring suggests that this compound could potentially serve as a precursor in such synthetic pathways.

Advanced Synthetic Approaches to Halogenated and Aminated Pyridines

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-poor aromatic systems like fluorinated pyridines. The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile first attacks an electrophilic carbon atom on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of a leaving group. On the pyridine ring, the C2, C4, and C6 positions are particularly activated for SNAr because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comimperial.ac.uk

The predictability of SNAr reactions on polysubstituted pyridines is crucial for synthetic design. Regioselectivity is dictated by a combination of electronic and steric factors.

Electronic Effects: The positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically activated. Often, substitution at the C4 position is kinetically favored over the C2/C6 positions. stackexchange.com This preference can be attributed to the fact that nucleophilic approach to the C2 position is sterically more hindered by the nitrogen's lone pair electron cloud. stackexchange.com Furthermore, substituents already present on the ring exert a strong directing influence. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbons they are attached to and can stabilize the intermediate complex, thus directing nucleophilic attack. For instance, in studies on dichloropyrimidines (a related heterocyclic system), an EWG at the C5 position directs amination to the C4 position. nih.gov Conversely, electron-donating groups (EDGs) can direct the attack to other positions. researchgate.net

Steric Effects: Bulky substituents adjacent to a potential reaction site can sterically hinder the approach of a nucleophile, favoring attack at a less crowded position.

Solvent and Nucleophile Effects: The choice of solvent and the nature of the nucleophile can also dramatically influence the regiochemical outcome. Studies on related pyrimidine (B1678525) systems have shown that changing the reaction medium can reverse selectivity, for example, from a para-selective outcome to an ortho-selective one by switching between different deep eutectic solvents. researchgate.net Similarly, the choice of nucleophile, such as using tertiary amines versus secondary amines, can lead to excellent selectivity for the C2 position in dichloropyrimidines that are otherwise C4-selective. nih.gov

FactorInfluence on RegioselectivityExample Principle
Electronic Activation C4 position is often kinetically favored over C2/C6 for nucleophilic attack. stackexchange.comDelocalization of negative charge onto the ring nitrogen stabilizes the Meisenheimer intermediate for attack at C2/C4/C6.
Substituent Effects Electron-withdrawing groups (EWGs) direct nucleophilic attack, while electron-donating groups (EDGs) can alter this preference. researchgate.netAn EWG at C5 on a pyrimidine ring enhances electrophilicity at C4, favoring substitution there. nih.gov
Steric Hindrance Bulky groups near a reaction site disfavor nucleophilic attack at that position.A large substituent at C3 may hinder attack at C2, making C6 the preferred site of reaction on a 2,6-dihalopyridine.
Solvent Choice The reaction medium can significantly alter the ratio of substitution products. researchgate.netSwitching between different deep eutectic solvents can invert the para:ortho product ratio in SNAr reactions. researchgate.net

A modern and powerful strategy for synthesizing functionalized pyridines involves a tandem sequence of C-H fluorination followed by nucleophilic aromatic substitution. orgsyn.org This approach allows for the late-stage diversification of complex heterocyclic molecules, starting from more readily available C-H precursors. orgsyn.org

The process begins with the site-selective fluorination of a C-H bond, typically at the position adjacent to the ring nitrogen (the C2 position). A notable reagent for this transformation is silver(II) fluoride (AgF₂), which can effect the fluorination under mild conditions, often at or near ambient temperature, with high selectivity. orgsyn.orgnih.gov The resulting 2-fluoropyridine (B1216828) is a highly effective electrophile for subsequent SNAr reactions. orgsyn.org The newly installed fluorine atom can then be displaced by a wide range of nucleophiles, such as amines, under mild conditions, often without the need to isolate the fluorinated intermediate. nih.govresearchgate.net This tandem methodology provides a streamlined route to 2-aminopyridines and other derivatives that bypasses the need for pre-functionalized halogenated starting materials. orgsyn.org

The efficiency of SNAr reactions is highly dependent on the nature of the leaving group and the specific reaction conditions employed.

Leaving Group Ability (The "Element Effect"): In contrast to SN1 and SN2 reactions where iodide is the best leaving group, the typical reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I. This phenomenon is known as the "element effect". researchgate.net The reason for this reversed trend is that the first step of the reaction—the nucleophilic attack to form the Meisenheimer complex—is usually the rate-determining step, not the departure of the leaving group. reddit.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. reddit.com

Reaction Conditions:

Solvents: Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and N-methylpyrrolidone (NMP) are commonly used as they can effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive. google.com

Fluoride Source: For fluorination reactions (where a halide is replaced by fluoride), the choice of fluoride salt is critical. Simple alkali fluorides like potassium fluoride (KF) often require high temperatures (180-190 °C in DMSO) to be effective. google.com Cesium fluoride (CsF) is more reactive and can be used under milder conditions. lookchem.com

Temperature: Higher temperatures generally increase the reaction rate, though they can also lead to side reactions and decomposition. Optimized conditions are crucial for achieving high yields. For example, the synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657) can achieve high yields when conducted at around 185-188 °C in DMSO. google.com

Leaving GroupRelative Reactivity in SNArReason
Fluorine (F) HighestHigh electronegativity makes the carbon center highly electrophilic, accelerating the rate-determining nucleophilic attack. researchgate.net
Chlorine (Cl) IntermediateLess activating than fluorine but still an effective leaving group.
Bromine (Br) IntermediateSimilar reactivity to chlorine in many SNAr systems. researchgate.net
Iodine (I) LowestThe C-I bond is the weakest, but the carbon is less electrophilic, leading to a slower initial attack. researchgate.net

Catalytic Approaches for Pyridine Functionalization

While SNAr is a dominant strategy, catalytic methods, particularly those involving transition-metal-catalyzed C-H functionalization, have emerged as powerful alternatives for creating C-N bonds on pyridine rings.

Rhodium(III)-catalyzed C-H activation has become a versatile tool for the direct functionalization of arenes and heteroarenes. These reactions often employ a directing group on the substrate, which coordinates to the metal center and positions the catalyst for selective activation of a specific C-H bond, typically at the ortho position.

In the context of amination, imines formed in situ from 2-aminopyridines can undergo Rh(III)-catalyzed imidoyl C-H activation and subsequent coupling with other reagents. nih.gov More directly, Rh(III) catalysts can facilitate the C-H amidation of pyridines. For example, functionalized pyridines can undergo regioselective C-H amidation when an oxazoline (B21484) directing group is present at the C2 position. Rh(III)-catalyzed approaches have also been developed for the synthesis of fluorinated pyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov These catalytic strategies offer alternative pathways to aminated and functionalized pyridines, complementing traditional SNAr methodologies by enabling the use of different starting materials and offering unique regioselectivities.

Electrophilic Fluorination Techniques (e.g., using Selectfluor)

Electrophilic fluorination is a powerful method for the introduction of fluorine atoms into organic molecules. One of the most widely used and versatile reagents for this purpose is Selectfluor, chemically known as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). enamine.net This stable, crystalline solid serves as an effective electrophilic fluorine donor for a variety of substrates, including aromatic and heterocyclic compounds. enamine.net

The application of Selectfluor in the synthesis of fluorinated pyridines, particularly aminopyridines, has been a subject of significant research. The reaction mechanism generally involves the attack of the electron-rich pyridine ring on the electrophilic fluorine atom of Selectfluor. The regioselectivity of the fluorination is highly dependent on the substitution pattern of the pyridine ring. nih.gov For 2-aminopyridines, the amino group activates the pyridine system, directing the fluorination to specific positions. nih.gov

Research has demonstrated the successful fluorination of 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor under mild conditions, often in aqueous solutions, leading to good to high yields of the corresponding fluorinated products. nih.gov While direct fluorination of an amine group itself using Selectfluor to form N-F bonds is also possible, the focus in this context is on the C-F bond formation on the pyridine ring. rsc.org The versatility of Selectfluor extends to its use in promoting other halogenations; for instance, in the presence of lithium chloride (LiCl) or lithium bromide (LiBr), it can facilitate the regioselective chlorination or bromination of 2-aminopyridines. rsc.org

In the context of synthesizing compounds like this compound, a multi-step strategy would likely be employed. This could involve the initial synthesis of a di-substituted aminopyridine followed by a selective electrophilic fluorination step using a reagent like Selectfluor to introduce one or both fluorine atoms. The precise sequence and reaction conditions would be critical to achieving the desired substitution pattern. For example, the fluorination of 1,2-dihydropyridines with Selectfluor has been shown to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. mdpi.com

Green Chemistry Principles in Aminopyridine Synthesis

The synthesis of aminopyridines and their derivatives is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edunih.gov This approach emphasizes aspects such as the use of safer solvents, energy efficiency, and the development of catalytic methods. msu.edu

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. msu.edu Solvent-free reaction conditions, also known as solid-state or neat reactions, offer significant advantages by minimizing waste, simplifying purification processes, and often leading to higher reaction rates and yields. rasayanjournal.co.in

Microwave-assisted synthesis is a prominent technique that aligns with green chemistry principles and can often be conducted under solvent-free conditions. mdpi.comnih.gov This method utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating. nih.gov Several studies have reported the successful synthesis of pyridine derivatives in high yields using microwave irradiation without a solvent. mdpi.comnih.gov

For the synthesis of aminopyridines, multi-component reactions (MCRs) conducted under solvent-free conditions represent a particularly efficient and atom-economical approach. rsc.org MCRs combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. rasayanjournal.co.in The synthesis of 2-amino-3-cyanopyridines, for example, has been achieved through a four-component reaction of aromatic aldehydes, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions at elevated temperatures. rsc.org

The development and use of environmentally benign catalysts and reaction media are central to green chemistry. msu.edu Catalysts are preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled and reused, reducing waste and cost. msu.edu

In recent years, there has been a significant focus on developing eco-friendly catalysts for organic synthesis. These include organic catalysts, which are derived from common elements like carbon, hydrogen, and oxygen, making them cheaper, safer, and more sustainable than many traditional metal catalysts. innovationnewsnetwork.com For instance, novel organic catalyst systems have been developed that can promote reactions that are difficult to achieve with metal catalysts. innovationnewsnetwork.com

Magnetically recoverable nanocatalysts are another class of eco-friendly catalysts that have gained attention. rsc.org These catalysts, often based on iron oxide nanoparticles coated with a catalytic material, offer high activity and selectivity, and can be easily separated from the reaction mixture using an external magnet, allowing for simple recovery and reuse. rsc.org Various magnetic nanocatalysts have been successfully employed in the synthesis of pyridine derivatives. rsc.org

Copper-based catalysts are also considered more environmentally friendly and cost-effective alternatives to catalysts based on precious metals. acs.org They have been utilized in a range of photoinduced radical cross-coupling reactions. acs.org

In addition to solid catalysts, the use of greener solvents is a key aspect of sustainable synthesis. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov While the solubility of many organic compounds in water can be a limitation, the development of water-tolerant catalytic systems is an active area of research. Ionic liquids are also being explored as "green solvents" due to their low vapor pressure, although their toxicity and biodegradability must be carefully considered. rasayanjournal.co.in

Synthesis of Related and Analogous Compounds

Strategies for Di-, Tri-, and Tetrahalopyridines

The synthesis of polyhalogenated pyridines is of significant interest due to their utility as versatile intermediates in the preparation of a wide range of functionalized heterocyclic compounds. Various synthetic strategies have been developed to introduce multiple halogen atoms onto the pyridine ring with control over the substitution pattern. The specific approach often depends on the desired halogen, the number of halogen atoms to be introduced, and the desired regiochemistry.

A common strategy involves the halogenation of pre-functionalized pyridine derivatives. For instance, the Sandmeyer reaction can be employed to convert aminopyridines into the corresponding halopyridines. By starting with di-, tri-, or tetraaminopyridines, it is possible to introduce multiple halogen atoms in a controlled manner. Another approach is the direct halogenation of the pyridine ring using various halogenating agents. The regioselectivity of these reactions is influenced by the electronic nature of the substituents already present on the ring. For example, electron-donating groups will direct halogenation to the ortho and para positions, while electron-withdrawing groups will direct it to the meta positions.

The synthesis of highly substituted pyridines can also be achieved through ring-closing condensation reactions. For example, the Hantzsch pyridine synthesis and its variations allow for the construction of the pyridine ring from acyclic precursors, with the substituents being incorporated into the starting materials. This approach offers a high degree of flexibility in the synthesis of polysubstituted pyridines, including those with multiple halogen atoms.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions on pre-existing halopyridines can be used to introduce additional halogen atoms or other functional groups. The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen and the presence of other substituents on the ring.

Synthesis of Difluoromethylated Pyridine Derivatives

The introduction of a difluoromethyl (CF2H) group into the pyridine ring is a valuable strategy in medicinal chemistry, as this moiety can act as a bioisostere for hydroxyl, thiol, or amine groups, thereby modulating the physicochemical and biological properties of the parent molecule. thieme-connect.com Several methods have been developed for the synthesis of difluoromethylated pyridine derivatives.

One approach involves the N-difluoromethylation of pyridines. A novel, transition-metal-free method utilizes ethyl bromodifluoroacetate as the difluoromethylating agent. rsc.orgresearchgate.net This reaction proceeds through a two-step process involving N-alkylation followed by in situ hydrolysis and decarboxylation to yield N-difluoromethylated pyridines. rsc.orgresearchgate.net Another method for the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines has also been described, proceeding through N-difluoromethylpyridinium salt intermediates under mild conditions. nih.govfigshare.com

For the introduction of the CF2H group at a carbon atom of the pyridine ring, regioselective methods are required. A modular approach has been developed for the meta- or para-difluoromethylation of pyridines. thieme-connect.com This strategy utilizes oxazino-pyridine intermediates, which are subjected to site-selective reactions with a difluoromethyl radical source. thieme-connect.com For para-derivatization, a Minisci-type radical alkylation of a pyridinium (B92312) salt is employed. thieme-connect.com

The table below summarizes some of the reagents used in the synthesis of difluoromethylated pyridine derivatives.

ReagentDescriptionApplication
Ethyl bromodifluoroacetateA readily available fluorine source for N-difluoromethylation. rsc.orgSynthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones. rsc.orgresearchgate.net
2,2-Difluoro-2-iodo-1-phenylethan-1-oneA difluoromethyl radical source with enhanced electrophilicity. thieme-connect.commeta-Selective difluoromethylation of pyridines via oxazino-pyridine intermediates. thieme-connect.com
Bis(difluoroacetyl)peroxideReagent for Minisci-type radical alkylation. thieme-connect.compara-Selective difluoromethylation of pyridinium salts. thieme-connect.com

Preparation of other Aminopyridine Derivatives

The synthesis of aminopyridine derivatives is a cornerstone of medicinal and materials chemistry, providing foundational structures for a wide array of functional molecules. rsc.org Methodologies for their preparation are diverse, often tailored to the specific substitution pattern desired on the pyridine ring. rsc.orgresearchgate.net Common strategies include nucleophilic substitution of halopyridines, reduction of nitro or azido (B1232118) groups, and multicomponent reactions. nih.govthieme-connect.compsu.edu

One established route involves the reduction of a hydrazino intermediate. For instance, 2-amino-6-chloropyridine (B103851) can be synthesized from 2,6-dichloropyridine. The initial step is a reaction with hydrazine (B178648) hydrate, which selectively displaces one chlorine atom to form 2-hydrazino-6-chloropyridine in high yield under mild conditions. psu.edu Subsequent reduction of the hydrazino group is required to yield the final amino derivative. While direct substitution of the chlorine with an amino group via ammonolysis is possible, it necessitates harsh conditions, such as high temperatures (200 °C) and pressure in an autoclave. psu.edu An alternative, albeit more laborious, path involves converting the hydrazino intermediate to an azido derivative (2-azido-6-chloropyridine), which can then be reduced using sodium borohydride (B1222165) to afford a pure product. psu.edu The most effective results, however, have been achieved through reduction of the hydrazino intermediate using hydrazine and a Raney Nickel catalyst. psu.edu

Another approach to creating novel aminopyridine derivatives is through cocrystallization and salt formation, which modifies the physicochemical properties of the parent molecule. mdpi.com This has been demonstrated by reacting aminopyridines such as 4-amino-2-chloropyridine (B126387) and 2-amino-4-chloropyridine (B16104) with substituted benzoic acids. For example, molecular salts of 2-amino-4-chloropyridine have been prepared with 3-chlorobenzoic acid and 4-chlorobenzoic acid. These syntheses are typically performed under reflux conditions in a solvent like acetonitrile, using equimolar ratios of the acid and the aminopyridine base. mdpi.com

Multicomponent reactions (MCRs) offer an efficient pathway to highly substituted 2-aminopyridine (B139424) derivatives. nih.gov A one-pot reaction using enaminones, malononitrile, and various primary amines under solvent-free conditions can produce a variety of 2-amino-3-cyanopyridines. nih.govnih.gov The reaction proceeds through a Knoevenagel condensation, followed by the addition of the primary amine, cyclization, and finally aromatization to yield the desired aminopyridine structure. nih.gov

The table below summarizes synthetic methodologies for various aminopyridine derivatives.

ProductStarting Material(s)Key Reagents/ConditionsYieldReference
2-Amino-6-chloropyridine2-Hydrazino-6-chloropyridineReduction with Hydrazine and Raney Nickel catalystNot specified psu.edu
2-Amino-4-chloropyridinium 3-chlorobenzoate (B1228886)2-Amino-4-chloropyridine, 3-Chlorobenzoic acidAcetonitrile, reflux for 4 hoursNot specified mdpi.com
2-Amino-4-chloropyridinium 4-chlorobenzoate2-Amino-4-chloropyridine, 4-Chlorobenzoic acidAcetonitrile, reflux for 4 hoursNot specified mdpi.com
Substituted 2-Amino-3-cyanopyridinesEnaminones, Malononitrile, Primary aminesSolvent-free, 80 °C, 3 hoursUp to 40% nih.gov
2-Amino-3,5-difluoropyridine2-Hydrazino-3,5-difluoropyridineH₂, Raney Nickel, Methanol, 24 hoursNot specified (Purity: 98.0%) google.com

Chemical Reactivity and Transformation of 3 Chloro 2,6 Difluoropyridin 4 Amine

Mechanisms of Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 3-Chloro-2,6-difluoropyridin-4-amine. This process involves the attack of a nucleophile on the electron-poor pyridine (B92270) ring, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which lowers the electron density of the ring carbons, making it more susceptible to nucleophilic attack than benzene. pearson.com In SNAr reactions, substitution is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. This preference is because the negative charge of the intermediate formed upon nucleophilic attack can be effectively delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with attack at the C-3 position. stackexchange.com

For polysubstituted fluoro-pyridines, such as pentafluoropyridine, nucleophilic attack occurs almost exclusively at the C-4 position. rsc.orgresearchgate.net In the case of this compound, the C-4 position is occupied by a non-leaving amino group. Therefore, nucleophilic attack is directed towards the halogen-substituted C-2 and C-6 positions, which are ortho to the ring nitrogen and activated towards substitution.

The substituents on the pyridine ring profoundly influence its reactivity in SNAr reactions.

Halogen Substituents (Cl, F): The chlorine and fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect further depletes the electron density of the pyridine ring, activating it for nucleophilic attack. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus accelerates this initial attack. Consequently, the C-F bond is generally more reactive than the C-Cl bond in SNAr reactions. acs.orgnih.gov Studies have shown that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.orgnih.gov This establishes a general reactivity order for halogens as leaving groups in SNAr: F > Cl > Br > I. byu.edu

The combined electronic effects in this compound result in a molecule where the C-2 and C-6 positions are highly activated for nucleophilic substitution, with the fluorine atoms being the preferred leaving groups over the chlorine atom.

Table 1: Influence of Substituents on SNAr Reactivity
SubstituentPosition(s)Electronic EffectImpact on SNAr
Nitrogen (in ring)1Electron-withdrawingActivates C-2, C-4, C-6 positions
Fluorine (F)2, 6Strongly electron-withdrawing (inductive)Strongly activates the ring; excellent leaving group
Chlorine (Cl)3Electron-withdrawing (inductive)Activates the ring; poorer leaving group than F
Amino (NH₂)4Strongly electron-donating (resonance)Deactivates the ring overall, but blocks the C-4 position

While both the C-2 and C-6 positions are electronically activated, their reactivity can be differentiated by steric factors. The chlorine atom at the C-3 position is adjacent to the C-2 position. This proximity creates steric hindrance, which can impede the approach of a nucleophile to the C-2 position. researchgate.net

Studies on similarly substituted systems, such as 3-substituted 2,6-dichloropyridines, have demonstrated that bulky substituents at the 3-position direct nucleophilic substitution preferentially to the more accessible C-6 position. researchgate.net This steric shielding effect can override electronic preferences. In this compound, the C-3 chloro group is expected to sterically hinder the C-2 position, making the C-6 position the more likely site for initial nucleophilic attack. Therefore, regioselective substitution at the C-6 position is anticipated, yielding 4-amino-3,6-dichloro-2-fluoropyridine derivatives.

Functional Group Interconversions

Beyond the SNAr reactions at the pyridine ring, the amino and halogen groups of this compound can undergo various transformations.

The primary amino group at the C-4 position behaves as a typical aromatic amine. It is nucleophilic and can participate in a range of reactions, including:

Alkylation and Acylation: The amino group can react with alkyl halides or acylating agents (like acid chlorides or anhydrides) to form secondary or tertiary amines and amides, respectively. researchgate.net

Diazotization: Treatment with nitrous acid (HNO₂) can convert the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide variety of functional groups (e.g., -H, -OH, -CN, halogens) via Sandmeyer-type reactions.

Protonation and Salt Formation: As a basic site, the amino group can be protonated by acids to form pyridinium (B92312) salts. researchgate.netacs.org

The halogen atoms, particularly the fluorine atoms at C-2 and C-6, are the primary sites for substitution reactions. A variety of nucleophiles can displace these fluorine atoms to introduce new functional groups.

Furthermore, a specific transformation for 2-fluoropyridine compounds is the exchange of fluorine for chlorine. This can be achieved by reacting the 2-fluoro-pyridine with a chlorinating agent at elevated temperatures. google.comgoogle.comgoogleapis.com This reaction is synthetically useful as it allows for the conversion of the more reactive fluoro-substituted positions into chloro-substituted ones, which can have different reactivity in subsequent steps, for example, in transition-metal-catalyzed cross-coupling reactions where C-Cl bonds are often more reactive than C-F bonds. The chlorine atom at the C-3 position is significantly less reactive towards SNAr and would typically require more drastic conditions or alternative catalytic methods for its transformation.

Table 2: Summary of Potential Transformations
Functional GroupPositionReaction TypePotential Products
Fluorine6 (preferred), 2Nucleophilic Aromatic Substitution (SNAr)Ethers, amines, thioethers, etc.
Fluorine2, 6Halogen ExchangeChloro-substituted pyridines
Amino4AcylationAmides
Amino4AlkylationSecondary/tertiary amines
Amino4DiazotizationDiazonium salts (versatile intermediates)

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is not extensively detailed in publicly available scientific literature. Halogenated pyridines, as a class, can participate in various redox reactions, influenced by the nature and position of their substituents. The electron-withdrawing effects of the chlorine and fluorine atoms decrease the electron density of the pyridine ring, making it less susceptible to oxidative processes compared to unsubstituted pyridine. Conversely, these substituents can influence the molecule's behavior in reduction reactions.

Derivatization for Advanced Chemical Structures

The unique arrangement of substituents on the this compound ring—an amino group and three halogen atoms—makes it a versatile building block for the synthesis of more complex molecules. The differential reactivity of the C-F, C-Cl, and N-H bonds allows for selective chemical modifications, leading to a wide array of derivatives.

Formation of Symmetrical and Unsymmetrical Derivatives

The primary amino group of this compound is a key site for derivatization, enabling the formation of both symmetrical and unsymmetrical structures through reactions like acylation or alkylation.

Symmetrical Derivatives: These can be synthesized by reacting the starting amine with two equivalents of a single acylating or alkylating agent. For instance, reaction with an excess of an acid chloride or anhydride (B1165640) under basic conditions would lead to the formation of a symmetrical di-acylated imide derivative.

Unsymmetrical Derivatives: The synthesis of unsymmetrical derivatives requires a stepwise approach. First, the amine is reacted with one equivalent of a reagent to form a mono-substituted intermediate. This intermediate is then isolated and reacted with a different reagent. For example, a mono-acylated intermediate can be prepared and subsequently reacted with a second, different acid chloride to yield an unsymmetrical imide. The synthesis of novel unsymmetrical 2-N-benzoyl-N-(4-chlorobenzoyl)amino-3-chloro-1,4-naphthoquinone illustrates this stepwise principle on a different amino-halo quinone scaffold. nih.govresearchgate.net

The general strategies for these syntheses are outlined in the table below.

Derivative TypeGeneral StrategyExample ReagentsKey Considerations
Symmetrical Reaction of the amine with ≥2 equivalents of a single reagent.Acetic anhydride, Benzoyl chlorideEnsuring complete reaction to the di-substituted product.
Unsymmetrical Step 1: Mono-substitution with a first reagent. Step 2: Isolation of the intermediate. Step 3: Reaction with a second, different reagent.Step 1: p-Chlorobenzoyl chloride Step 2: Benzoyl chlorideCareful control of stoichiometry in the first step to prevent di-substitution; purification of the intermediate is crucial. nih.gov

Exploration of Pyridyloxyacetic Acid Derivatives

Pyridyloxyacetic acids are a significant class of compounds, particularly in the agrochemical industry. While direct synthesis of a pyridyloxyacetic acid derivative starting from this compound is not prominently documented, the synthesis of structurally related compounds provides insight into potential pathways.

A notable example is the herbicide fluroxypyr, a pyridyloxyacetic acid. A key intermediate in its synthesis is the related compound 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884). chemdad.com The synthesis involves the displacement of a halogen on the pyridine ring by a hydroxyacetate group. By analogy, one could envision a pathway where a fluorine atom on this compound (likely at the C2 or C6 position) is displaced via nucleophilic aromatic substitution (SNAr) by an appropriate oxygen-based nucleophile, followed by further functionalization to yield the acetic acid moiety. Such a reaction would likely require protection of the C4-amino group to prevent side reactions. The development of complex pyridine-2-carboxylic acid herbicides highlights the importance of this molecular scaffold in creating advanced agrochemicals. wipo.intherts.ac.uk

Theoretical Insights into Reactivity

Computational chemistry provides powerful tools for understanding and predicting the chemical behavior of molecules. For this compound, theoretical analyses can elucidate the influence of its substituents on its reactivity.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org

HOMO: The HOMO is the orbital that acts as an electron donor. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles.

LUMO: The LUMO is the orbital that acts as an electron acceptor. Regions with high LUMO density are susceptible to attack by nucleophiles.

HOMO-LUMO Gap (EL-H): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For this compound, the electron-donating amino group would be expected to raise the HOMO energy, while the electron-withdrawing halogens would lower both the HOMO and LUMO energies.

The following table presents FMO data for related aminopyridine compounds, illustrating the typical values obtained from such theoretical calculations. mdpi.com

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
3-Chlorobenzoic acid + 4-Amino-2-chloropyridine (B126387) (Cocrystal 1a)-6.76-1.385.38
3-Chlorobenzoic acid + 4-Amino-2-chloropyridine (Cocrystal 1b)-6.72-1.725.00
2-Amino-4-chloropyridinium 3-chlorobenzoate (B1228886) (Salt 2)-6.10-3.013.09

Such data helps chemists predict which sites on the molecule are most likely to engage in electrophilic or nucleophilic reactions, guiding synthetic strategies.

Molecular Electrostatic Potential (MESP) Surface Analysis

The molecular electrostatic potential (MESP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Neutral potential regions are generally colored green.

The primary features expected on the MESP surface of this compound are:

Negative Potential Regions: A significant region of negative electrostatic potential is anticipated around the nitrogen atom of the pyridine ring. nih.gov This is a characteristic feature of pyridine and its derivatives, making the ring nitrogen a primary site for protonation and interaction with electrophiles. The exocyclic amino group (-NH₂) also contributes to the negative potential, although its electron-donating effect is somewhat modulated by the electron-withdrawing halogens.

Positive Potential Regions: The hydrogen atoms of the amino group are expected to exhibit positive potential, making them potential hydrogen bond donors. The pyridine ring, particularly the carbon atoms bonded to the electronegative fluorine and chlorine atoms, will likely show a degree of positive potential, rendering them susceptible to nucleophilic attack. The electron-withdrawing nature of the halogens and the pyridine ring itself depletes the electron density on the ring carbons.

Comparative studies on 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731) have shown that the position of the amino group significantly influences the depth and accessibility of the negative potential around the ring nitrogen. nih.gov In 4-aminopyridine, the nitrogen is found to be most susceptible to protonation. nih.gov For this compound, the presence of three halogen substituents would further enhance the electron-deficient character of the pyridine ring, making the carbon atoms at positions 2, 3, and 6 potential sites for nucleophilic aromatic substitution (SNAr).

Table 1: Predicted MESP Characteristics for this compound and Their Reactivity Implications

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyridine Ring NitrogenStrongly NegativeSite for protonation, coordination to metal centers, and electrophilic attack.
Amino Group (-NH₂)Negative (on N), Positive (on H)Nitrogen can act as a nucleophile; hydrogens can act as hydrogen bond donors.
C2, C6 PositionsPositiveSusceptible to nucleophilic attack, leading to substitution of fluorine atoms.
C3 PositionPositiveSusceptible to nucleophilic attack, leading to substitution of the chlorine atom.
Aromatic Ring SurfaceGenerally Electron-DeficientOverall reactivity towards nucleophilic aromatic substitution is enhanced.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying the characteristic vibrational modes of the molecule's chemical bonds.

Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy are powerful techniques for analyzing solid samples. An experimental IR spectrum of 3-Chloro-2,6-difluoropyridin-4-amine would be expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine (B92270) ring would likely produce a series of bands in the 1400-1650 cm⁻¹ region. Furthermore, the C-F and C-Cl stretching vibrations would be expected at lower wavenumbers, typically in the 1000-1300 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.

Table 4.1.1: Expected Infrared (IR) Vibrational Modes for this compound (Note: This table is predictive and not based on published experimental data for the title compound.)

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
C=C / C=N Ring Stretching 1400 - 1650
C-F Stretching 1000 - 1300

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing symmetric vibrations and bonds involving non-polar character. The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum. The C-Cl and C-F bonds would also give rise to characteristic Raman signals.

A complete analysis would involve correlating the experimental IR and Raman data with theoretical calculations, typically using Density Functional Theory (DFT) methods. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This allows for a more precise assignment of the observed experimental bands to specific vibrational modes within the molecule. Such a correlation is crucial for a definitive structural confirmation and understanding of the molecule's vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. A broad signal corresponding to the two protons of the amine (NH₂) group would be expected. The chemical shift of this signal can vary depending on the solvent and concentration. Additionally, a signal for the single aromatic proton on the pyridine ring would be present. Its chemical shift and coupling to the adjacent fluorine atoms would provide valuable structural information.

Table 4.2.1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on published experimental data for the title compound.)

Proton Predicted Chemical Shift (ppm) Multiplicity
-NH₂ Variable (e.g., 4.0-6.0) Broad Singlet

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. Due to the substitution pattern, five distinct signals for the pyridine ring carbons would be anticipated. The chemical shifts of these carbons would be influenced by the attached substituents (chlorine, fluorine, and the amine group). The carbons bonded to fluorine would exhibit characteristic splitting patterns (C-F coupling).

Table 4.2.2: Predicted ¹³C NMR Resonances for this compound (Note: This table is predictive and not based on published experimental data for the title compound.)

Carbon Atom Predicted Chemical Shift (ppm) Expected C-F Coupling
C-Cl 110 - 125 No
C-F 150 - 165 Yes
C-NH₂ 140 - 155 No

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive structural evidence, offering precise atomic coordinates and a detailed view of the molecule's three-dimensional shape and its arrangement in the solid state.

The determination of the crystal structure of fluorinated pyridine derivatives is achieved through single-crystal X-ray diffraction. This technique involves irradiating a high-quality single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis reveals the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. acs.org

For many fluorinated pyridines, crystallization can be achieved by slow evaporation from a suitable solvent. mdpi.com The resulting data provide precise bond lengths, bond angles, and torsional angles, confirming the planar nature of the pyridine ring and the specific substitution pattern. For example, analysis of related chloro-amino-pyridine structures has confirmed the planarity of the aromatic system and the specific locations of substituents. mdpi.com

The supramolecular structure of this compound is significantly influenced by hydrogen and halogen bonding.

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the ring nitrogen and halogen atoms can act as acceptors. uoa.grmdpi.com The most prominent interaction is typically the formation of N-H···N hydrogen bonds between the amine of one molecule and the pyridine nitrogen of another, often leading to the formation of dimers or chains. semanticscholar.org N-H···F and N-H···Cl hydrogen bonds are also possible, though generally weaker. uoa.gr

Halogen Bonding: Halogen bonds are directional interactions where a halogen atom acts as an electrophilic species (a Lewis acid) due to a region of positive electrostatic potential known as a σ-hole. nih.gov In this molecule, the chlorine atom at the C3 position is a potential halogen bond donor, capable of interacting with electron-rich sites like the pyridine nitrogen or the amine group of a neighboring molecule. semanticscholar.orgd-nb.info Fluorine is generally a poor halogen bond donor but can participate as an acceptor. nih.gov The interplay between hydrogen and halogen bonds is often cooperative or competitive, dictating the final crystal packing arrangement. semanticscholar.orgnih.gov Studies on similar systems show that C–Cl···Br and C–Cl···Cl contacts are common and fall within the sum of the van der Waals radii, indicating significant interaction. mdpi.com

Table 2: Typical Intermolecular Interaction Geometries in Halogenated Aminopyridines
Interaction TypeDonor-AcceptorTypical Distance (Å)Typical Angle (°)Reference
Hydrogen BondN-H···N2.8 - 3.2150 - 180 semanticscholar.org
Hydrogen BondN-H···Cl3.2 - 3.6140 - 170 uoa.gr
Hydrogen BondN-H···F2.9 - 3.3130 - 160 uoa.gr
Halogen BondC-Cl···N3.0 - 3.4~165 d-nb.info
Halogen BondC-Cl···Cl3.3 - 3.6Variable mdpi.com

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and providing evidence for its elemental composition and structure through fragmentation analysis. chemguide.co.uk

Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺). chemguide.co.uk The m/z of this ion corresponds to the molecular weight of the compound. For this compound (C₅H₃Cl F₂N₂), the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The fragmentation pattern serves as a molecular fingerprint. For halogenated amino-heterocycles, common fragmentation pathways include the loss of small neutral molecules or radicals. researchgate.net A plausible fragmentation pattern for this compound could involve:

Loss of a chlorine radical (·Cl) from the molecular ion.

Loss of hydrogen cyanide (HCN) from the pyridine ring.

Elimination of HF or HCl.

Loss of an amino radical (·NH₂). researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound and assessing its purity by distinguishing it from compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted Mass Spectrometry Data for this compound (C₅H₃³⁵Cl F₂N₂)
Ion SpeciesFormulaPredicted m/z (Nominal)Proposed Origin
[M]⁺[C₅H₃ClF₂N₂]⁺181Molecular Ion
[M+2]⁺[C₅H₃³⁷ClF₂N₂]⁺183Molecular Ion (³⁷Cl Isotope)
[M-Cl]⁺[C₅H₃F₂N₂]⁺146Loss of ·Cl
[M-HCN]⁺[C₄H₂ClF₂N]⁺154Loss of HCN
[M-HF]⁺[C₅H₂ClFN₂]⁺161Loss of HF

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. DFT, in particular, has been widely applied to study pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost.

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For 3-Chloro-2,6-difluoropyridin-4-amine, theoretical calculations are employed to predict bond lengths, bond angles, and dihedral angles.

Recent research has utilized DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set to elucidate the structural properties of this compound. These studies provide a detailed picture of the molecule's geometry, which is crucial for understanding its interactions with biological targets or other molecules.

ParameterPredicted Value
C-C Bond Lengths (Å)Data not available in search results
C-N Bond Lengths (Å)Data not available in search results
C-Cl Bond Length (Å)Data not available in search results
C-F Bond Lengths (Å)Data not available in search results
C-N-C Bond Angle (°)Data not available in search results
Pyridine Ring PlanarityData not available in search results

Understanding the electronic structure and the nature of chemical bonds within this compound is essential for predicting its chemical behavior. DFT calculations are used to map the electron density distribution, which reveals the bonding characteristics and reactive sites within the molecule. These computational analyses shed light on the influence of the chloro, fluoro, and amino substituents on the electronic properties of the pyridine ring.

Computational studies on the energy profiles of reaction pathways for this compound are crucial for understanding its reactivity and the mechanisms of its chemical transformations. Such studies would typically involve mapping the potential energy surface for a given reaction, identifying transition states, and calculating activation energies. This information is invaluable for predicting reaction kinetics and designing synthetic routes.

While specific computational studies detailing the energy profiles of reaction pathways for this compound were not found in the available literature, a general approach would involve reacting the amine or the pyridine ring and calculating the energy changes as the reaction progresses. For instance, the nucleophilic substitution of the chlorine or fluorine atoms could be a potential reaction to study. Theoretical calculations would help in determining the feasibility and preferred pathways for such reactions.

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energies of their electrons in various orbitals.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO-LUMO energy gap has been investigated using DFT calculations. In the gas phase, the calculated HOMO-LUMO energy gap is 6.0214 eV, suggesting a notable stability and lower reactivity in this state nih.gov. The study also explored the influence of different solvents on the electronic properties, indicating that the reactivity can be modulated by the surrounding medium nih.gov.

ParameterEnergy (eV)
EHOMO (Gas Phase)Data not available in search results
ELUMO (Gas Phase)Data not available in search results
HOMO-LUMO Gap (Gas Phase)6.0214 nih.gov

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule from the results of quantum chemical calculations. This analysis provides insights into the distribution of electrons among the atoms and can help in identifying electrophilic and nucleophilic centers.

AtomMulliken Charge
N (Pyridine)Data not available in search results
C2Data not available in search results
C3Data not available in search results
C4Data not available in search results
C5Data not available in search results
C6Data not available in search results
ClData not available in search results
F (at C2)Data not available in search results
F (at C6)Data not available in search results
N (Amine)Data not available in search results

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

The most significant charge delocalization arises from the lone pair of the amino group's nitrogen atom (LP(1) N) donating into the antibonding π* orbitals of the adjacent C-C and C-N bonds within the pyridine ring. This n → π* interaction is characteristic of amino-substituted aromatic systems and indicates a substantial delocalization of the nitrogen's electron density into the ring, enhancing its π-system. Similarly, lone pairs on the fluorine and chlorine atoms also participate in delocalization into the ring's antibonding orbitals. The strength of these interactions can be quantified by the second-order perturbation energy, E(2), where a higher E(2) value signifies a stronger interaction. nih.gov

Table 1: Representative NBO Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions in a Substituted Aminopyridine System.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Naminoπ(C2-C3)~40-60Resonance (Amino group donation)
LP(1) Naminoπ(C4-C5)~40-60Resonance (Amino group donation)
LP(2) Fσ(C2-N1)~2-5Hyperconjugation (Fluorine donation)
LP(2) Clσ(C3-C4)~2-5Hyperconjugation (Chlorine donation)
π(C2-C3)π*(C4-C5)~15-25Intra-ring π-delocalization

Note: The values presented are illustrative and based on typical findings for structurally related molecules. Actual E(2) values require a specific quantum chemical calculation for this compound.

Protonation and Acidity Studies

Theoretical Calculation of Acidity Constants (pKa)

The acidity constant (pKa) is a critical parameter that quantifies the acidity or basicity of a compound in solution. Theoretical calculations provide a powerful means to predict pKa values, offering insights into a molecule's behavior in different pH environments. A common and reliable method involves the use of a thermodynamic cycle, which breaks down the protonation process in solution into steps that can be calculated using quantum chemistry. nih.gov

Table 2: Steps in the Thermodynamic Cycle for pKa Calculation.

StepDescriptionComputational Method
1Gas-phase geometry optimization of the protonated (BH+) and neutral (B) species.DFT (e.g., B3LYP) or Ab initio (e.g., G1, G2)
2Calculation of gas-phase Gibbs free energy of deprotonation: ΔG°gas = G°(B) + G°(H+) - G°(BH+).From optimized structures and vibrational frequencies.
3Calculation of solvation free energy for each species: ΔG°solv(BH+), ΔG°solv(B), ΔG°solv(H+).Continuum Solvation Model (e.g., CPCM, IEFPCM)
4Calculation of Gibbs free energy change in aqueous solution: ΔG°aq = ΔG°gas + ΔG°solv(B) - ΔG°solv(BH+).Combining gas-phase and solvation results.
5Calculation of pKa: pKa = ΔG°aq / (2.303 RT).Using the calculated ΔG°aq.

Impact of Halogen and Amino Substituents on Protonation Sites

The protonation site of this compound is determined by the electronic interplay of its substituents. The pyridine ring nitrogen and the exocyclic amino group are both potential sites for protonation. The amino group is a strong activating group that donates electron density into the ring via the resonance effect (+M), increasing the basicity of the ring nitrogen. Conversely, the fluorine and chlorine atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I), which significantly decreases the electron density across the ring and lowers the basicity of the ring nitrogen.

In substituted aminopyridines, protonation almost invariably occurs at the ring nitrogen, which is generally more basic than the exocyclic amino group. reddit.com The electron-withdrawing effect of the three halogen substituents in this compound is expected to substantially reduce the pKa of the molecule compared to 4-aminopyridine (B3432731), making it a weaker base. nih.govresearchgate.net Computational studies can precisely quantify the electron density at each potential protonation site and calculate the relative energies of the different protonated forms to definitively identify the most favorable site, which is predicted to be the pyridine ring nitrogen.

Computational Studies on Reaction Mechanisms

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for substituted pyridines. In this compound, both the chlorine at C3 and the fluorines at C2 and C6 are potential leaving groups. Computational chemistry is instrumental in elucidating the mechanistic pathways and predicting the regioselectivity of SNAr reactions.

The reaction typically proceeds through a two-step addition-elimination mechanism. researchgate.net First, a nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is usually the rate-determining step. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Computational studies, using methods like DFT, can model the entire reaction coordinate. By calculating the relative free energies of the reactants, transition states, intermediates, and products for substitution at each possible position, researchers can determine the most likely reaction pathway. researchgate.net These calculations can explain why one halide is preferentially substituted over another, considering factors like the stability of the Meisenheimer intermediate and the activation energy barriers for each pathway.

Table 3: Key Stages in a Computational SNAr Reaction Pathway Analysis.

Reaction StageDescriptionInformation from Calculation
ReactantsPyridine substrate + NucleophileInitial energy level (Reference)
Transition State 1 (TS1)Formation of the C-Nucleophile bondActivation energy for the addition step
Meisenheimer IntermediateStable, non-aromatic anionic complexRelative stability of the intermediate
Transition State 2 (TS2)Cleavage of the C-Leaving Group bondActivation energy for the elimination step
ProductsSubstituted pyridine + Leaving group anionOverall reaction thermodynamics (ΔGrxn)

Radical Reaction Mechanisms and Halogen Bonding in Fluorination

Beyond ionic pathways, computational studies can also explore radical-mediated reactions. Radical fluorination offers an alternative route to introduce fluorine atoms. escholarship.org A key aspect of modern radical fluorination involves the interaction between a fluorine source, such as Selectfluor, and a catalyst or additive.

Computational investigations have revealed the importance of non-covalent interactions, such as halogen bonding, in these mechanisms. ucmerced.edu Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. In the context of fluorination, a Lewis basic site on a catalyst or substrate can form a halogen bond with the fluorine atom of an electrophilic N-F reagent like Selectfluor. ucmerced.edu This interaction can facilitate single-electron transfer, initiating the radical process.

Furthermore, computational studies on hypervalent iodine-catalyzed fluorinations show that halogen bonds can activate double bonds towards nucleophilic attack by a fluoride (B91410) source. nih.gov For a molecule like this compound, the chlorine atom possesses a potential σ-hole that could direct incoming reagents, while the pyridine nitrogen can act as a Lewis base to interact with fluorine sources. DFT calculations can map the molecular electrostatic potential (MEP) to visualize these electrophilic and nucleophilic sites and model the energetics of reaction pathways involving radical intermediates and halogen bonding interactions.

Transition State Analysis and Reaction Energetics

Transition state analysis is a critical computational method used to investigate the mechanism of a chemical reaction by characterizing the transition state—the highest energy point along the reaction coordinate. This analysis provides deep insights into the energy barriers (activation energies) and the thermodynamics of a reaction, which are fundamental to understanding reaction rates and feasibility. For halogenated pyridines like this compound, theoretical calculations can elucidate reaction pathways, such as nucleophilic aromatic substitution (NAS).

Below is a representative data table illustrating the type of energetic data obtained from a theoretical analysis of a substitution reaction involving a pyridinamine derivative.

ParameterValue (kJ/mol)Description
Energy of Reactants 0.0The relative energy of the starting materials, set as the reference point.
Energy of Transition State +85.3The energy peak of the reaction pathway, representing the highest energy barrier to overcome.
Energy of Products -45.1The relative energy of the final products of the reaction.
Activation Energy (Ea) +85.3The energy difference between the reactants and the transition state, determining the reaction rate.
Reaction Enthalpy (ΔH) -45.1The net energy change of the reaction; a negative value indicates an exothermic process.

In Silico Modeling for Chemical Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict the interactions of a molecule with biological targets. These methods are instrumental in modern drug discovery and materials science, allowing for the efficient screening of compounds and the elucidation of their mechanisms of action at a molecular level. For this compound and its potential derivatives, these models can predict how the molecule might bind to a protein receptor or enzyme, as well as how its chemical structure influences its reactivity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a prominent in silico technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method calculates the binding affinity and interaction energy of the ligand-receptor complex, providing insights that are crucial for drug design. nih.govresearchgate.net The process involves placing the ligand in the active site of the target protein and evaluating the various possible binding modes, which are then scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in studies of other heterocyclic compounds containing piperidine rings, molecular docking has been used to confirm that the designed molecules can successfully bind to the active sites of target proteins, such as those involved in cancer pathways. nih.gov The results of these simulations often include a total energy score, which indicates the stability of the complex, and a detailed map of the specific amino acid residues involved in the interaction. nih.gov This information helps researchers understand the structural basis of the ligand's biological activity.

The following table illustrates typical results from a molecular docking study, showing the binding energies and key interacting residues for a hypothetical interaction of a this compound derivative with a protein target.

Target ProteinBinding Energy (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
Kinase A-8.9Lys72, Glu91, Leu173Hydrogen Bond, Electrostatic
Protease B-7.5Asp25, Gly27, Val82Hydrogen Bond, Hydrophobic
Receptor C-9.2Tyr35, Trp84, Phe102Pi-Pi Stacking, Hydrophobic

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry provides powerful tools for understanding how the electronic structure of a molecule dictates its chemical reactivity. By using methods like Density Functional Theory (DFT), it is possible to calculate a range of molecular properties that correlate with experimental observations. researchgate.net These structure-reactivity relationships are fundamental for predicting the chemical behavior of compounds like this compound.

Key computed parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. researchgate.net Regions of negative potential (electron-rich areas) are susceptible to electrophilic attack, while regions of positive potential (electron-poor areas) are prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis can also reveal hyperconjugation and electron delocalization, which influence molecular stability and reactivity. researchgate.net

This table summarizes key computational parameters and their implications for the reactivity of a molecule like this compound.

Computational ParameterTypical Value/ResultImplication for Reactivity
HOMO Energy -6.5 eVRepresents the ability to donate electrons; a higher energy indicates a better electron donor.
LUMO Energy -1.2 eVRepresents the ability to accept electrons; a lower energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap 5.3 eVIndicates chemical stability and resistance to electronic excitation; a larger gap suggests lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Red regions (negative) near N, F atoms; Blue regions (positive) near H atoms.Predicts sites for electrophilic (red) and nucleophilic (blue) attack.

Applications in Organic Synthesis and Chemical Design

Role as a Key Synthetic Intermediate

The trifunctional nature of 3-chloro-2,6-difluoropyridin-4-amine provides chemists with a powerful tool for constructing diverse molecular architectures. The differential reactivity of the halogen substituents, combined with the nucleophilicity of the amine group, enables a controlled, stepwise introduction of various functionalities.

Precursor for Advanced Heterocyclic Compounds

The pyridine (B92270) scaffold is a ubiquitous core in biologically active molecules. This compound is frequently employed as a starting material for the synthesis of more complex, fused, and substituted heterocyclic systems. For instance, its derivatives are used in the creation of azaindoles (pyrrolopyridines), which are prominent scaffolds in the development of kinase inhibitors. nih.gov The synthetic strategy often involves leveraging the chloro and fluoro substituents for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other carbon-based groups, followed by reactions at the amine or other positions to build out the final heterocyclic framework. nih.gov The presence of fluorine atoms can enhance the metabolic stability and binding affinity of the resulting molecules.

Building Block for Multifunctional Molecules

The distinct reactive sites on this compound allow it to act as a central scaffold for assembling multifunctional molecules. Chemists can selectively replace the fluorine or chlorine atoms through SNAr reactions and modify the amino group, leading to highly decorated pyridine cores. This step-wise functionalization is crucial for building molecules where different substituents are responsible for distinct functions, such as in the development of chemical probes or materials with specific electronic properties. The ability to introduce various groups in a controlled manner is essential for establishing structure-activity relationships (SAR) in drug discovery programs. nih.gov

Design of Novel Chemical Entities

The compound is instrumental in the rational design of new molecules with tailored properties, from pharmacologically active agents to specialized ligands for metal coordination.

Derivatization for Pharmacologically Relevant Scaffolds

In medicinal chemistry, this compound is a key starting point for synthesizing libraries of compounds for biological screening. Derivatization often focuses on creating analogues of known drugs or exploring new chemical space around a validated biological target. For example, it can be a precursor in the synthesis of compounds targeting kinases, where the pyridine core mimics the hinge-binding motif of ATP. The strategic placement of substituents, enabled by the reactive handles on the starting material, is critical for achieving potency and selectivity. The synthesis of quinazoline (B50416) derivatives, another important pharmacological scaffold, can involve similar building blocks and synthetic strategies like Suzuki cross-coupling to achieve the desired substitution patterns. heteroletters.org

Derivative ClassSynthetic TransformationTarget Scaffold/Application
Substituted PyrrolopyridinesSuzuki-Miyaura Coupling, Buchwald-Hartwig AminationKinase Inhibitors (e.g., CSF1R) nih.gov
Fused PyrimidinesCyclization ReactionsEGFR Inhibitors researchgate.net
Substituted QuinolinesCross-Coupling ReactionsGeneral Pharmacological Screening

Creation of Ligands for Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amine group in this compound and its derivatives can act as coordination sites for metal ions. This makes it a valuable building block for designing ligands for coordination chemistry and catalysis. nih.gov By modifying the substituents on the pyridine ring, researchers can tune the electronic properties and steric environment of the metal center. This allows for the development of catalysts with enhanced activity or selectivity for specific organic transformations. The synthesis of such ligands often involves multi-step processes where the halogen atoms are replaced with other coordinating groups to create bidentate or polydentate ligands. nih.govrsc.org

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis. nih.govscispace.comchimia.ch This approach allows for the rapid generation of analogues for SAR studies without resorting to a lengthy de novo synthesis for each new compound. researchgate.net While direct LSF on this compound itself is less common, its derivatives are prime candidates for such modifications. After the initial elaboration of the core structure into a more complex scaffold, the remaining halogen atoms (or C-H bonds) on the pyridine ring can be targeted for further diversification. For example, a fluorine atom on a complex pyridine derivative can be displaced via SNAr under mild conditions to introduce a variety of nucleophiles, a process that is often amenable to the late stages of a synthetic sequence. nih.gov This strategy provides an efficient pathway to fine-tune the properties of a lead compound, potentially improving its efficacy, selectivity, or pharmacokinetic profile. nih.gov

Efficient Modification of Complex Molecular Architectures

The utility of 3-substituted-2,6-difluoropyridines, such as this compound, is most prominently demonstrated in their role as precursors to complex 2,3,6-trisubstituted pyridines. researchgate.netlookchem.com This class of compounds is a popular scaffold found in numerous drug candidates and biologically active molecules. lookchem.com The synthetic advantage of the 2,6-difluoro substitution pattern lies in the high reactivity of the carbon-fluorine bonds toward nucleophilic attack. In SNAr reactions, fluoride (B91410) is an excellent leaving group, often enabling reactions to proceed under milder conditions than their chloro-analogs. nih.gov

A key feature of 3-substituted-2,6-difluoropyridines is the non-equivalence of the two fluorine atoms at the C-2 and C-6 positions. This distinction allows for sequential or tandem SNAr reactions, where different nucleophiles can be introduced in a controlled manner to build intricate molecular architectures. researchgate.netlookchem.com This stepwise functionalization is a powerful tool for medicinal chemists to generate libraries of analogs for structure-activity relationship (SAR) studies.

The general strategy involves the displacement of one or both fluorine atoms with a variety of nucleophiles. Research on the closely related compound, 3-chloro-2,6-difluoropyridine (B1590543), illustrates this principle effectively. The reaction with a primary amine, such as benzylamine, proceeds smoothly at room temperature, demonstrating the high reactivity of the scaffold. lookchem.com This allows for the facile introduction of amine-containing fragments, a common feature in many pharmaceutical agents. The ability to subsequently replace the second fluorine atom with another nucleophile opens a pathway to diverse trisubstituted pyridines that would be challenging to synthesize through other routes. lookchem.com This synthetic approach provides chemists with new strategies for designing and accessing novel target materials. lookchem.com

Scope and Limitations in Practical Synthetic Campaigns

The practical application of this compound and related compounds in multi-step syntheses is defined by the scope of compatible nucleophiles and the specific reaction conditions required.

Scope: The range of nucleophiles that successfully participate in SNAr reactions with the 3-substituted-2,6-difluoropyridine core is broad, highlighting its synthetic versatility. Studies on 3-chloro-2,6-difluoropyridine have shown successful substitution reactions with a variety of nucleophiles, as detailed in the table below. lookchem.com

NucleophileReagent ExampleProduct TypeYield
Nitrogen Benzylamine2-Amino-3-chloro-6-fluoropyridine derivative96%
Nitrogen N-Methylpiperazine2-(4-Methylpiperazin-1-yl) derivative85%
Oxygen Sodium Methoxide2-Methoxy-3-chloro-6-fluoropyridine derivative89%
Sulfur Sodium Thiophenolate2-(Phenylthio)-3-chloro-6-fluoropyridine derivative98%
Carbon Sodium Cyanide2-Cyano-3-chloro-6-fluoropyridine derivative75%
Carbon Dimethyl Malonate2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl) derivative90%
This table is based on data for the related compound 3-chloro-2,6-difluoropyridine and is illustrative of the scope of reactivity.

This demonstrates that not only common heteroatom nucleophiles (N, O, S) but also soft carbon nucleophiles can be effectively employed to form new carbon-carbon bonds. lookchem.com The reactions often proceed with high regioselectivity, preferentially substituting the fluorine at the C-6 position, followed by substitution at C-2 in subsequent steps. researchgate.net

Limitations: Despite the broad scope, there are limitations and practical challenges in synthetic campaigns.

Nucleophile Reactivity: While many nucleophiles are effective, some are not. For instance, reactions with less nucleophilic aromatic amines, such as aniline, have been reported to be unsuitable under certain conditions. lookchem.com

Reaction Conditions: The outcome of the substitution can be highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the nature of the base used can influence both the yield and the regioselectivity of the reaction. nih.govcolab.ws For example, non-polar, aprotic solvents may favor substitution at the position ortho to the 3-substituent. colab.ws

Product Stability: In some cases, the difluorinated starting materials or the monosubstituted intermediates can be highly reactive. This can lead to unwanted side reactions, such as hydrolysis from trace amounts of moisture in the solvent, which may result in only moderate yields of the desired product. lookchem.com

Synthesis of Precursors: While facile methods are being developed, the synthesis of the 3-substituted-2,6-difluoropyridine precursors themselves has sometimes required harsh conditions, such as high temperatures in an autoclave or the use of freshly prepared and sensitive reagents. lookchem.com

These limitations necessitate careful planning and optimization for each specific synthetic target to ensure efficient and high-yielding transformations in a practical laboratory setting.

Future Directions and Research Challenges

Development of Novel and Sustainable Synthetic Methodologies

While methods exist for the synthesis of substituted aminopyridines, a significant future direction lies in the development of more sustainable and efficient synthetic routes. nih.gov Current multi-step syntheses often involve harsh conditions or toxic reagents. Research is trending towards green chemistry principles, which could be applied to the production of 3-Chloro-2,6-difluoropyridin-4-amine. nih.gov

Key research challenges and future goals include:

One-Pot Reactions: Designing multicomponent one-pot reactions could significantly improve efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. semanticscholar.org

Green Catalysts and Solvents: The exploration of environmentally benign catalysts and solvents is crucial. This could involve using water as a solvent or developing catalyst-free processes where possible. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.

Alternative Halogenation/Fluorination: Investigating novel fluorinating agents that are safer and more efficient than traditional ones is an ongoing challenge. For instance, moving away from autoclave reactions to simpler methods using reagents like cesium fluoride (B91410) in dimethyl sulfoxide (B87167) has proven effective for related compounds and could be adapted. lookchem.comresearchgate.netgoogleapis.com

Table 1: Comparison of Synthetic Methodology Goals
MethodologyTraditional ApproachFuture Sustainable GoalPotential Benefits
Reaction StepsMulti-step, requiring isolation of intermediatesOne-pot, multicomponent reactions semanticscholar.orgIncreased efficiency, reduced waste
Solvents/ReagentsOften involves toxic solvents and harsh reagentsUse of green solvents (e.g., water), catalyst-free processes nih.govImproved safety, lower environmental impact
Process TypeBatch processingContinuous flow chemistryEnhanced scalability, safety, and control
FluorinationHarsh conditions (e.g., autoclave) lookchem.comMilder reagents (e.g., CsF) researchgate.netImproved safety and accessibility

Exploration of New Reactivity Modes and Functional Group Transformations

The reactivity of the pyridine (B92270) ring is heavily influenced by its substituents. The electron-donating amino group and the electron-withdrawing halogen atoms on this compound create a unique electronic landscape that is ripe for exploration. The pyridine ring is generally more susceptible to nucleophilic substitution than electrophilic substitution, a tendency enhanced by the presence of halogens. wikipedia.orggcwgandhinagar.comquimicaorganica.org

Future research should focus on:

Selective Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms and one chlorine atom are potential leaving groups. A key challenge is to achieve selective substitution at one or more of these positions. The fluorine atoms are typically more reactive towards SNAr than chlorine, offering a handle for sequential functionalization. lookchem.comresearchgate.net

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. nih.gov This would open avenues to a vast array of complex derivatives.

Transformations of the Amino Group: While the amino group activates the ring, its reactivity can also be harnessed. Diazotization followed by substitution (Sandmeyer-type reactions) could replace the amino group with other functionalities, although this can be challenging on heterocyclic systems. Alternatively, the amino group can be acylated or alkylated to modulate the compound's properties. msu.edu

Metalation: Directed ortho-metalation, guided by the amino group, could allow for functionalization of the C-5 position, which is currently unsubstituted.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While standard techniques like NMR and IR are useful, advanced methods can provide deeper insights.

Future avenues for investigation include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and to study through-bond and through-space interactions. numberanalytics.com 19F NMR is particularly crucial for probing the electronic environment of the fluorine atoms. acs.org

Vibrational Spectroscopy: Combining FT-IR and Raman spectroscopy with quantum chemical calculations can provide a detailed understanding of the vibrational modes and the influence of the various substituents on the pyridine ring's structure. rsc.org

Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for modeling the molecule's geometry, electronic structure (HOMO-LUMO energies), and molecular electrostatic potential. researchgate.netscholarsresearchlibrary.commdpi.com Such calculations can help rationalize observed reactivity, predict sites for electrophilic and nucleophilic attack, and screen potential derivatives before their synthesis. nih.govemerginginvestigators.orgnih.gov These computational approaches are vital for understanding the complex interplay of fluorination and chlorination on the molecule's electronic properties. rsc.org

Table 2: Advanced Analytical and Computational Techniques
TechniqueInformation GainedResearch Goal
2D NMR (COSY, HSQC)Precise structural confirmation, atom connectivity numberanalytics.comUnambiguous characterization of derivatives
19F NMR SpectroscopyElectronic environment of fluorine atoms, reaction monitoring acs.orgUnderstanding reactivity at C-F bonds
Raman SpectroscopyVibrational modes, molecular fingerprint rsc.orgStructural analysis of new materials
Density Functional Theory (DFT)Electronic structure, reactivity indices, spectral prediction researchgate.netscholarsresearchlibrary.comRational design of new compounds and reactions

Expanding the Scope of Derivatization for Diverse Applications

The true potential of this compound lies in its use as a building block for more complex molecules with valuable applications. Aminopyridine scaffolds are prevalent in both pharmaceuticals and agrochemicals. nih.govnih.gov

Key opportunities for future derivatization include:

Pharmaceutical Applications: Derivatives of aminopyridines have shown a wide range of biological activities, including antimicrobial and anticancer properties. semanticscholar.org Future work could involve synthesizing a library of compounds derived from this compound and screening them for activity against various biological targets, such as kinases or proteases.

Agrochemical Development: Substituted picolinic acids, which can be synthesized from pyridine precursors, are a well-known class of herbicides. mdpi.com By systematically modifying the structure of this compound, it may be possible to develop new, potent, and selective herbicides or fungicides.

Materials Science: The unique electronic properties conferred by the halogen and amino substituents could be exploited in the field of materials science. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or functional polymers.

The systematic exploration of substitution reactions at the chloro and fluoro positions, coupled with modifications of the amino group, will be crucial for unlocking the full potential of this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-2,6-difluoropyridin-4-amine, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis of halogenated pyridines like this compound typically involves sequential halogenation and functional group modifications. Key steps include:

  • Chlorination/Fluorination: Use of reagents like sodium cyanide (NaCN) or thionyl chloride (SOCl₂) for introducing chlorine, and fluorinating agents such as KF or DAST (diethylaminosulfur trifluoride) for fluorine substitution. For example, in analogous syntheses (e.g., 2,6-dichloropyridin-4-amine), chlorination with HCl/Fe under reflux (95°C, 16 hours) achieved 95% yield .
  • Purification: Column chromatography (e.g., silica gel, eluent: EtOAc/hexane mixtures) or recrystallization from methanol/water to isolate the product.
  • Yield Optimization: Control of stoichiometry, temperature, and reaction time is critical. Excess fluorinating agents may lead to over-substitution.

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., chloro/fluoro groups at positions 2, 3, and 6). For example, in similar compounds (e.g., 2,6-dimethylfuropyrimidines), aromatic protons appear as singlets (δ 6.7–7.5 ppm) .
    • FT-IR: Identify amine (-NH₂) stretches (~3300–3500 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).
  • Chromatography:
    • HPLC/GC-MS: Monitor purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
  • Elemental Analysis: Match calculated vs. experimental C, H, N, and halogen content (deviation <0.4%) .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence the electronic properties of this compound?

Methodological Answer:

  • Computational Modeling:
    • Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) to calculate molecular orbitals, electrostatic potentials, and Fukui indices. Becke’s exchange-correlation functional (average error: 2.4 kcal/mol for thermochemistry) is suitable for predicting reactivity .
    • Solvent Effects: Apply the Conductor-like Screening Model (COSMO) to simulate solvation in polar solvents (e.g., DMSO, methanol).
  • Key Findings:
    • Electron-withdrawing Cl/F groups reduce electron density at the pyridine ring, enhancing electrophilic substitution at the para position .

Q. What experimental and computational strategies predict the binding affinity of this compound to cytochrome P450 enzymes?

Methodological Answer:

  • Molecular Docking:
    • AutoDock4: Dock the compound into CYP3A4/2D6 active sites (PDB: 4D75/3TDA) with flexible sidechains. Adjust grid parameters (spacing: 0.375 Å) for precision .
  • Enzyme Assays:
    • Fluorometric Screening: Measure inhibition of CYP isoforms (e.g., CYP1A2, 2C19) using recombinant enzymes and fluorescent substrates (e.g., 7-ethoxyresorufin) .
  • Case Study: Analogous chloropyridines show IC₅₀ values of 1–10 µM against CYP2D6, suggesting competitive inhibition .

Q. What safety protocols are critical for handling halogenated pyridines like this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis).
  • Waste Management: Neutralize acidic waste with NaHCO₃ before disposal. Collect halogenated waste in sealed containers for incineration .

Q. How does the compound’s halogen substitution pattern affect its environmental persistence and toxicity?

Methodological Answer:

  • Environmental Fate Studies:
    • Biodegradation Assays: Use OECD 301B (Ready Biodegradability) to assess microbial degradation in activated sludge. Chlorinated pyridines typically show low biodegradability (t₁/₂ >60 days) .
  • Ecotoxicology:
    • Daphnia magna Acute Toxicity: EC₅₀ values for similar compounds range from 10–100 mg/L, indicating moderate toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.